2-chloro-N-[2-(2-fluorophenyl)-2-oxoethyl]acetamide
Description
2-Chloro-N-[2-(2-fluorophenyl)-2-oxoethyl]acetamide (molecular formula: C₁₀H₉ClFNO₂) is a chloroacetamide derivative characterized by a 2-fluorophenyl group linked to an acetamide core via a ketone-containing ethyl chain. This compound is structurally distinct due to the presence of both a chlorine atom at the α-position of the acetamide and a 2-fluorophenyl moiety, which may influence its physicochemical and biological properties. Its synthesis typically involves reactions between chloroacetyl chloride and amines or other nucleophiles under controlled conditions, as seen in analogous compounds .
Key structural features include:
- Chloroacetamide backbone: Imparts reactivity for nucleophilic substitution or alkylation reactions.
- Ketone bridge: Introduces polarity and conformational rigidity.
Properties
IUPAC Name |
2-chloro-N-[2-(2-fluorophenyl)-2-oxoethyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClFNO2/c11-5-10(15)13-6-9(14)7-3-1-2-4-8(7)12/h1-4H,5-6H2,(H,13,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISSGZYCOTWJQOJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)CNC(=O)CCl)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClFNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[2-(2-fluorophenyl)-2-oxoethyl]acetamide typically involves the reaction of 2-fluorobenzoyl chloride with chloroacetamide in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
2-fluorobenzoyl chloride+chloroacetamidebase2-chloro-N-[2-(2-fluorophenyl)-2-oxoethyl]acetamide
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[2-(2-fluorophenyl)-2-oxoethyl]acetamide can undergo various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles.
Reduction Reactions: The oxo group can be reduced to a hydroxyl group.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under mild conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Major Products Formed
Substitution: Formation of derivatives with different substituents replacing the chloro group.
Reduction: Formation of 2-hydroxy-N-[2-(2-fluorophenyl)-2-oxoethyl]acetamide.
Oxidation: Formation of compounds with additional oxygen-containing functional groups.
Scientific Research Applications
2-chloro-N-[2-(2-fluorophenyl)-2-oxoethyl]acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-chloro-N-[2-(2-fluorophenyl)-2-oxoethyl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Table 1: Structural and Functional Comparison
Key Observations:
Substituent Position: The 2-fluorophenyl group in the target compound (vs. 4-fluorophenyl in ) may sterically hinder interactions with biological targets, altering activity profiles. Ethyl ketone bridges (target compound) vs.
Biological Activity: Antimicrobial activity is common in chloroacetamides (e.g., 2-chloro-N-(4-methoxyphenyl)acetamide in ), but the target compound’s fluorophenyl and ketone groups may enhance specificity. Cytotoxicity in phenoxy-thiadiazole hybrids (e.g., compound 7d ) highlights the role of heterocyclic appendages in anticancer activity, a feature absent in the target compound.
Physicochemical Properties
- Melting Points: 2-Chloro-N-(2-fluorophenyl)acetamide (1j): 112°C .
- Solubility: The ketone and fluorophenyl groups may reduce aqueous solubility compared to non-fluorinated analogs (e.g., 2-chloro-N-(4-ethylphenyl)acetamide ).
Biological Activity
2-Chloro-N-[2-(2-fluorophenyl)-2-oxoethyl]acetamide is a compound that has garnered attention for its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Chemical Formula : CHClFNO
- Molecular Weight : 245.65 g/mol
This compound features a chloro group, a fluorophenyl moiety, and an acetamide functional group, which may contribute to its biological activity.
The precise mechanism of action for 2-Chloro-N-[2-(2-fluorophenyl)-2-oxoethyl]acetamide is not fully elucidated. However, similar compounds have been shown to interact with biological targets through various mechanisms:
- Enzyme Inhibition : Compounds with similar structures often inhibit enzymes involved in metabolic pathways.
- DNA Interaction : Some derivatives can bind to DNA, potentially leading to cytotoxic effects.
Antimicrobial Activity
Research indicates that derivatives of acetamides exhibit notable antimicrobial properties. For instance:
- In vitro Studies : Compounds related to 2-chloro-N-[2-(2-fluorophenyl)-2-oxoethyl]acetamide have been tested against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values for related compounds typically range from 0.0048 mg/mL to 0.0195 mg/mL against pathogens like E. coli and Bacillus mycoides .
| Compound | Target Organism | MIC (mg/mL) |
|---|---|---|
| 12a | E. coli | 0.0195 |
| 15 | Bacillus mycoides | 0.0048 |
| 12a | C. albicans | 0.0048 |
Cytotoxicity
In studies evaluating cytotoxic effects, compounds structurally related to 2-chloro-N-[2-(2-fluorophenyl)-2-oxoethyl]acetamide demonstrated significant activity against cancer cell lines.
- Case Study : A study assessed the anticancer activity of various acetamide derivatives against 60 different cancer cell lines at the National Cancer Institute (NCI). Some derivatives exhibited high cytotoxicity, indicating potential as anticancer agents .
| Compound ID | Cell Line Tested | Result |
|---|---|---|
| 3.1 | NCI-60 | High Activity |
| 3.2 | NCI-60 | High Activity |
Pharmacokinetics
Currently, detailed pharmacokinetic data regarding the bioavailability, half-life, metabolism, and excretion of 2-chloro-N-[2-(2-fluorophenyl)-2-oxoethyl]acetamide is limited. Further studies are required to establish these parameters.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
